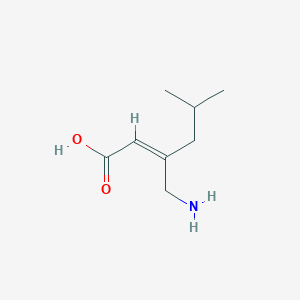
3-(Aminomethyl)-5-methylhex-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Aminomethyl)-5-methylhex-2-enoic acid is an organic compound that has garnered significant interest in various fields of scientific research This compound is structurally characterized by an amino group attached to a methyl-substituted hexenoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-5-methylhex-2-enoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-isobutylglutaric anhydride with ammonia to form the corresponding amide, which is then hydrolyzed to yield the desired product . Another approach involves the use of acetic anhydride and methyl tert-butyl ether (MTBE) to produce intermediates that are subsequently converted to this compound through a series of reactions .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and minimize the use of expensive or environmentally harmful reagents. The use of recoverable reagents and solvents is also emphasized to ensure a more sustainable production process .
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)-5-methylhex-2-enoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-(Aminomethyl)-5-methylhex-2-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as an enzyme inhibitor.
Industry: The compound is utilized in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)-5-methylhex-2-enoic acid involves its interaction with specific molecular targets and pathways. In the case of its use as an anticonvulsant, the compound binds to voltage-gated calcium channels in the central nervous system, inhibiting the release of excitatory neurotransmitters and thereby reducing neuronal excitability . This action helps in controlling seizures and alleviating neuropathic pain.
Comparison with Similar Compounds
Similar Compounds
3-(Aminomethyl)-5-methylhexanoic acid:
Gamma-aminobutyric acid (GABA): A neurotransmitter that shares structural similarities with 3-(Aminomethyl)-5-methylhex-2-enoic acid and plays a crucial role in inhibitory neurotransmission.
Uniqueness
This compound is unique due to its specific structural features that allow it to interact with molecular targets in a distinct manner. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research and industrial applications .
Properties
Molecular Formula |
C8H15NO2 |
|---|---|
Molecular Weight |
157.21 g/mol |
IUPAC Name |
(Z)-3-(aminomethyl)-5-methylhex-2-enoic acid |
InChI |
InChI=1S/C8H15NO2/c1-6(2)3-7(5-9)4-8(10)11/h4,6H,3,5,9H2,1-2H3,(H,10,11)/b7-4- |
InChI Key |
MXAGCKOCUFAWIP-DAXSKMNVSA-N |
Isomeric SMILES |
CC(C)C/C(=C/C(=O)O)/CN |
Canonical SMILES |
CC(C)CC(=CC(=O)O)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















